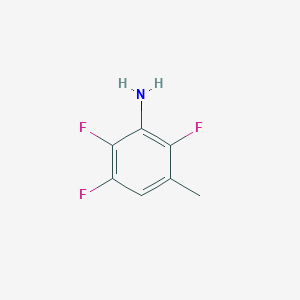
m-Aminotrifluorotoluene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
m-Aminotrifluorotoluene: is an organic compound with the chemical formula C7H6F3N 3-aminotrifluorotoluene and is characterized by the presence of an amino group (-NH2) and three fluorine atoms attached to a benzene ring. This compound is a colorless to light yellow liquid that is used in various chemical reactions and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Reduction of m-nitrotrifluorotoluene: One common method for preparing m-aminotrifluorotoluene involves the reduction of m-nitrotrifluorotoluene.
Diazotization and Reduction: Another method involves the diazotization of m-trifluoromethylaniline followed by reduction.
Industrial Production Methods: Industrial production of this compound often involves large-scale reduction processes using efficient catalysts and optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: m-Aminotrifluorotoluene can undergo oxidation reactions to form various oxidation products.
Reduction: The compound can be reduced to form different derivatives, such as m-trifluoromethylaniline.
Substitution: this compound can participate in substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Acyl chlorides, alkyl halides.
Major Products Formed:
Oxidation: Various oxidation products depending on the oxidizing agent used.
Reduction: m-Trifluoromethylaniline.
Substitution: Amides, alkylated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: m-Aminotrifluorotoluene is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the effects of fluorinated compounds on biological systems. It serves as a model compound for understanding the behavior of fluorinated aromatic amines .
Medicine: The compound is used in the synthesis of pharmaceuticals, particularly those that require fluorinated aromatic amines as intermediates. It is involved in the production of drugs used to treat various medical conditions .
Industry: this compound is used in the production of specialty chemicals, including dyes, pigments, and polymers. It is also used in the manufacture of herbicides and insecticides .
Mecanismo De Acción
The mechanism of action of m-aminotrifluorotoluene involves its interaction with specific molecular targets and pathways. The amino group allows it to participate in various chemical reactions, while the trifluoromethyl group enhances its stability and reactivity. The compound can interact with enzymes and receptors, leading to changes in cellular processes .
Comparación Con Compuestos Similares
Trifluorotoluene: Similar in structure but lacks the amino group.
m-Trifluoromethylaniline: Similar structure with an amino group but different reactivity and applications.
Fluorobenzene: Contains fluorine atoms but lacks the trifluoromethyl group.
Uniqueness: m-Aminotrifluorotoluene is unique due to the presence of both an amino group and a trifluoromethyl group on the benzene ring. This combination imparts distinct chemical properties, making it valuable in various applications, including pharmaceuticals and agrochemicals .
Propiedades
Fórmula molecular |
C7H6F3N |
|---|---|
Peso molecular |
161.12 g/mol |
Nombre IUPAC |
2,3,6-trifluoro-5-methylaniline |
InChI |
InChI=1S/C7H6F3N/c1-3-2-4(8)6(10)7(11)5(3)9/h2H,11H2,1H3 |
Clave InChI |
KTONGXIEZSQQSW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1F)N)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


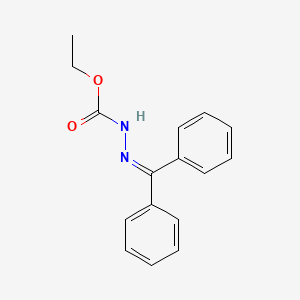

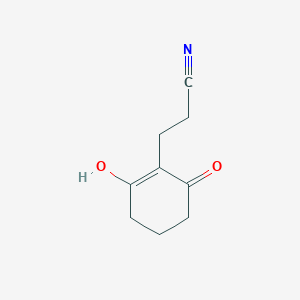
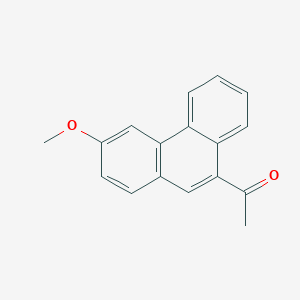
![N-methyl-N-[2,3,4-tris[methyl(phenyl)hydrazinylidene]butylideneamino]aniline](/img/structure/B14002127.png)
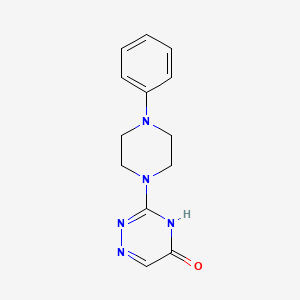
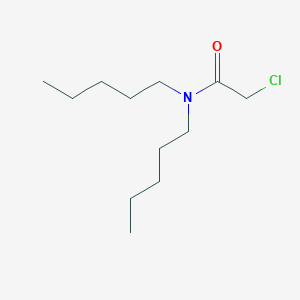
![Methyl 3-(4-{[bis(aziridin-1-yl)phosphoryl]amino}phenyl)propanoate](/img/structure/B14002157.png)
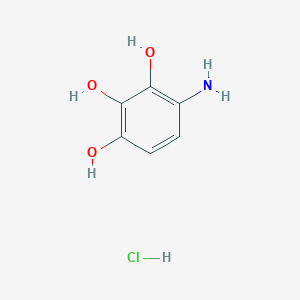
![4-{(E)-[(4-Chlorophenyl)methylidene]amino}benzene-1-carbothioamide](/img/structure/B14002169.png)
![1-(2,6-dichloro-3-nitrophenyl)-N-[2-[(2,6-dichloro-3-nitrophenyl)methylideneamino]ethyl]methanimine](/img/structure/B14002173.png)
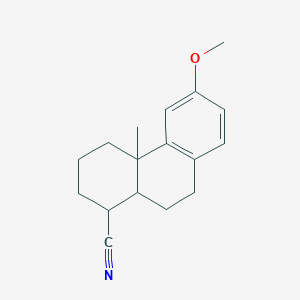
![6-Morpholinobenzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B14002187.png)
![Diethyl 2-[[4-[(2,2,2-trifluoroacetyl)amino]benzoyl]amino]pentanedioate](/img/structure/B14002194.png)
